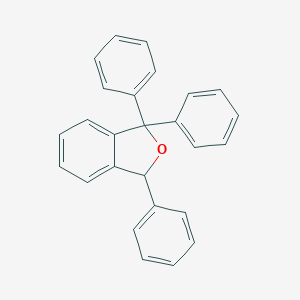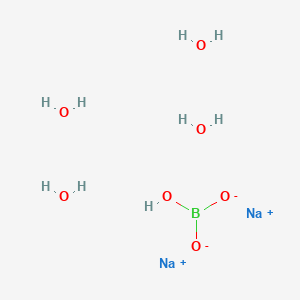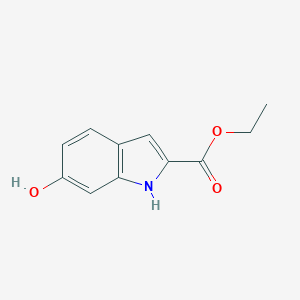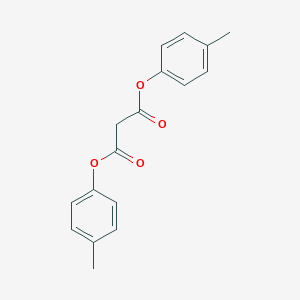
Magnesium bis(2-ethoxyethanolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium bis(2-ethoxyethanolate) can be synthesized through the reaction of magnesium with 2-ethoxyethanol. The reaction typically involves the following steps:
Preparation of 2-ethoxyethanol: This compound can be synthesized by the reaction of ethanol with ethylene oxide under acidic conditions.
Reaction with Magnesium: Magnesium metal is reacted with 2-ethoxyethanol in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of ethanol, 2-ethoxy-, magnesium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium bis(2-ethoxyethanolate) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce ethoxy-substituted halides .
Aplicaciones Científicas De Investigación
Magnesium bis(2-ethoxyethanolate) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of ethanol, 2-ethoxy-, magnesium salt involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium ion can coordinate with various ligands, facilitating the formation of new chemical bonds . The compound can also participate in redox reactions, where it can either donate or accept electrons .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium ethoxide: Similar to ethanol, 2-ethoxy-, magnesium salt, but with ethoxide groups instead of ethoxyethanol groups.
Magnesium methoxide: Contains methoxide groups instead of ethoxyethanol groups.
Uniqueness
Magnesium bis(2-ethoxyethanolate) is unique due to its ethoxyethanol groups, which provide distinct chemical properties compared to other magnesium alkoxides. These properties include higher solubility in organic solvents and different reactivity patterns .
Propiedades
Número CAS |
14064-03-0 |
|---|---|
Fórmula molecular |
C8H18MgO4 |
Peso molecular |
202.53 g/mol |
Nombre IUPAC |
magnesium;2-ethoxyethanolate |
InChI |
InChI=1S/2C4H9O2.Mg/c2*1-2-6-4-3-5;/h2*2-4H2,1H3;/q2*-1;+2 |
Clave InChI |
CVPGMAAATOZCID-UHFFFAOYSA-N |
SMILES |
CCOCC[O-].CCOCC[O-].[Mg+2] |
SMILES canónico |
CCOCC[O-].CCOCC[O-].[Mg+2] |
Key on ui other cas no. |
14064-03-0 46142-17-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)





![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
